Lutiram
Overview
Description
Disulfiram analog 2 is a derivative of disulfiram, a well-known drug primarily used for the treatment of chronic alcoholism. Disulfiram analogs have been studied for their potential therapeutic applications beyond alcohol dependence, including their roles as inhibitors of aldehyde dehydrogenase enzymes and their potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfiram analogs typically involves the modification of the disulfiram structure to enhance its selectivity and potencyThis can be achieved through reactions such as nucleophilic substitution or coupling reactions .
Industrial Production Methods: Industrial production of disulfiram analogs involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography and quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Disulfiram analogs undergo various chemical reactions, including:
Oxidation: Disulfiram analogs can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfiram analogs to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the disulfiram structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of disulfiram analogs can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Disulfiram analogs have a wide range of scientific research applications, including:
Mechanism of Action
Disulfiram analogs exert their effects primarily through the inhibition of aldehyde dehydrogenase enzymes. This inhibition leads to the accumulation of aldehydes, which can induce cellular stress and apoptosis. The molecular targets include the catalytic cysteines of the enzymes, and the pathways involved often relate to oxidative stress and cellular detoxification .
Comparison with Similar Compounds
Disulfiram: The parent compound, used primarily for alcohol dependence.
Calcium Carbimide: Another aldehyde dehydrogenase inhibitor used in alcohol deterrence.
Copper Diethyldithiocarbamate Complex (CuET): A derivative of disulfiram with potent anticancer properties.
Uniqueness: Disulfiram analog 2 is unique in its enhanced selectivity for specific aldehyde dehydrogenase isoforms, making it a promising candidate for targeted therapeutic applications. Its structural modifications allow for greater specificity and reduced off-target effects compared to the parent compound .
Properties
IUPAC Name |
pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGUGVQODCQMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SSC(=S)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341706 | |
Record name | Lutiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-08-2 | |
Record name | Lutiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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